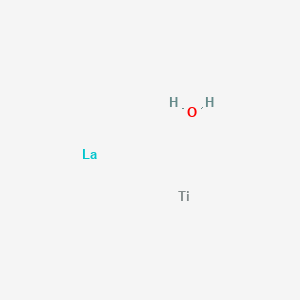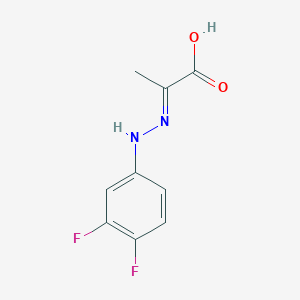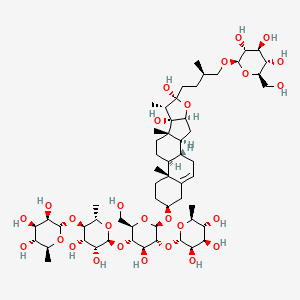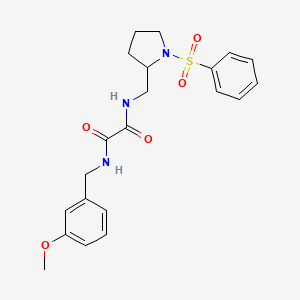![molecular formula C20H25Cl2N3O4S2 B12342007 4-chloro-N-{2-[4-(4-chloro-3-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide](/img/structure/B12342007.png)
4-chloro-N-{2-[4-(4-chloro-3-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-{2-[4-(4-chloro-3-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a piperazine ring, which is a common structural motif in pharmaceuticals due to its ability to enhance the bioavailability and stability of drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[4-(4-chloro-3-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. The general synthetic route can be summarized as follows:
Electrophilic Aromatic Substitution:
Nucleophilic Substitution: The piperazine ring is introduced via nucleophilic substitution, where the sulfonyl chloride reacts with piperazine under basic conditions.
Chlorination: The final chlorination step involves the use of thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-{2-[4-(4-chloro-3-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
4-chloro-N-{2-[4-(4-chloro-3-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-{2-[4-(4-chloro-3-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N-{2-[4-(4-hydroxyphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide
- 4-chloro-N-{2-[4-(4-methylphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide
Uniqueness
4-chloro-N-{2-[4-(4-chloro-3-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide is unique due to the presence of multiple chlorine atoms and the specific arrangement of the sulfonamide and piperazine groups
Propiedades
Fórmula molecular |
C20H25Cl2N3O4S2 |
|---|---|
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
4-chloro-N-[2-[4-(4-chloro-3-methylphenyl)sulfonylpiperazin-1-yl]ethyl]-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H25Cl2N3O4S2/c1-15-13-17(3-5-19(15)21)30(26,27)23-7-8-24-9-11-25(12-10-24)31(28,29)18-4-6-20(22)16(2)14-18/h3-6,13-14,23H,7-12H2,1-2H3 |
Clave InChI |
AMKCDXWBXKRCKG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine](/img/structure/B12341924.png)


![methyl 4-[3-[(1E,3E,5E)-trideca-1,3,5-trienyl]oxiran-2-yl]butanoate](/img/structure/B12341930.png)
![N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B12341931.png)
![(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;hydrochloride](/img/structure/B12341941.png)


![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-(furan-2-yl)pyrazolidine-3-carboxamide](/img/structure/B12341965.png)



![N-(5-fluoro-2-methylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12341981.png)
![2-(Bromomethyl)-7-phenylbenzo[d]thiazole](/img/structure/B12341988.png)
